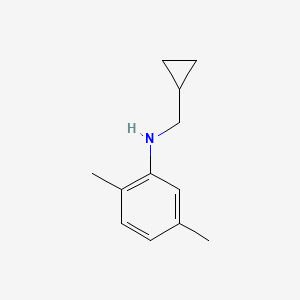

N-(Cyclopropylmethyl)-2,5-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Cyclopropylmethyl)-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, with two methyl groups substituted at the 2 and 5 positions of the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrogenation Method: One common method for preparing N-(Cyclopropylmethyl)-2,5-dimethylaniline involves the hydrogenation of a precursor compound in the presence of cyclopropyl formaldehyde, an acid, and a catalyst.

Cyclopropylation Method: Another approach involves the reaction of bromomethyl cyclopropane with 2,5-dimethylaniline.

Industrial Production Methods: Industrial production typically employs the hydrogenation method due to its efficiency and scalability. The process involves the use of continuous flow reactors to enhance reaction throughput and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(Cyclopropylmethyl)-2,5-dimethylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aniline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

N-(Cyclopropylmethyl)-2,5-dimethylaniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for developing new materials and catalysts. It is particularly noted for its role in synthesizing pharmaceuticals and agrochemicals due to its reactivity and stability under various conditions.

Biology

The compound is being studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that the cyclopropylmethyl group may enhance the compound's binding affinity to specific biological targets, potentially leading to antimicrobial effects.

- Anticancer Activities : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with cell signaling pathways involved in tumor growth.

Medicine

Ongoing research aims to explore the compound's potential as a precursor for novel therapeutic agents. Its structure can be modified to enhance therapeutic properties, making it a candidate for drug development targeting various diseases, including cancer and bacterial infections.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Antimicrobial Effects

Another research project focused on the antimicrobial activity of the compound against several bacterial strains. The findings demonstrated significant inhibitory effects, highlighting its potential use in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism by which N-(Cyclopropylmethyl)-2,5-dimethylaniline exerts its effects involves interactions with specific molecular targets. The cyclopropylmethyl group enhances the compound’s binding affinity to certain receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

N-(Cyclopropylmethyl)-2,5-dimethylaniline vs. N-(Cyclopropylmethyl)-2,4-dimethylaniline: The position of the methyl groups on the aromatic ring can significantly influence the compound’s chemical and biological properties.

This compound vs. N-(Cyclopropylmethyl)-3,5-dimethylaniline:

Uniqueness: this compound is unique due to the specific positioning of the cyclopropylmethyl group and the methyl groups on the aromatic ring, which confer distinct chemical and biological properties compared to other aniline derivatives .

Actividad Biológica

N-(Cyclopropylmethyl)-2,5-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15N

- Molar Mass : 175.25 g/mol

- Structure : The compound features a cyclopropylmethyl group attached to a dimethylaniline backbone, which influences its reactivity and biological interactions.

Biological Activities

This compound has been investigated for various biological activities, notably:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure of the compound may enhance its binding affinity to bacterial targets, thereby inhibiting growth.

- Anticancer Potential : Research indicates potential anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells. The cyclopropylmethyl group may play a crucial role in modulating cellular pathways associated with cancer progression.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Receptor Interaction : The cyclopropylmethyl moiety enhances the compound's binding affinity to specific receptors involved in cell signaling pathways. This interaction can lead to modulation of gene expression and cellular responses.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, which can be leveraged for therapeutic effects against cancer and infectious diseases.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

Future Directions

Ongoing research is essential to further explore the therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile in a living organism.

- Structural Modifications : Synthesizing analogs with varied substituents to optimize biological activity and reduce toxicity.

- Clinical Trials : Initiating clinical trials to evaluate its potential as a therapeutic agent in treating infections and cancer.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-2,5-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDIVBLXWFNRNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635973 |

Source

|

| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-50-9 |

Source

|

| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.